3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-[(6-methylpyridazin-3-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-5-6-11(15-14-8)13-10-4-2-3-9(7-10)12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVMDCVLYMARJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 3-[(6-Methylpyridazin-3-yl)amino]benzoic Acid as a Privileged Pharmaceutical Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid emerges as a compelling, albeit underexplored, building block at the intersection of several key pharmacophores. This technical guide provides a comprehensive analysis of its synthesis, chemical characteristics, and its strategic importance in the design of targeted therapeutics, particularly in the realm of kinase inhibition. By leveraging the bioisosteric replacement of the ubiquitous phenyl ring with the pyridazine moiety, this scaffold offers a pathway to modulate drug-like properties such as solubility and metabolic stability. This document serves as a foundational resource for researchers aiming to exploit the potential of this versatile building block in their drug discovery programs.
Introduction: The Emergence of a Privileged Scaffold
The pyridazine nucleus is a "privileged structure" in medicinal chemistry, recognized for its chemical stability and synthetic tractability.[1] Its presence in a multitude of biologically active compounds underscores its value in drug design.[2] When coupled with the versatile aminobenzoic acid moiety, a scaffold is created that is primed for interaction with a variety of biological targets. The core structure of this compound is particularly noteworthy for its potential as a bioisosteric replacement for more traditional diarylamine structures, a strategy often employed to enhance aqueous solubility and mitigate metabolic liabilities associated with electron-rich aromatic rings.[1] The introduction of the nitrogen atoms in the pyridazine ring lowers the lipophilicity and can reduce cytochrome P450 (CYP) mediated metabolism.[1]
This guide will elucidate the synthetic pathways to access this building block, explore its chemical properties, and delve into its significant potential in the development of targeted therapies, with a particular focus on kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
Synthetic Strategy: Accessing the Core Scaffold
The most direct and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][4] This reaction is renowned for its efficiency in forming carbon-nitrogen bonds, a cornerstone of many pharmaceutical syntheses.[5]
The proposed synthetic pathway involves the coupling of two readily available starting materials: 3-chloro-6-methylpyridazine and 3-aminobenzoic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a robust starting point for the synthesis, with potential for optimization of catalyst, ligand, base, and solvent for improved yield and purity.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 3-Chloro-6-methylpyridazine | 1121-79-5 | 128.56 | Starting material |
| 3-Aminobenzoic acid | 99-05-8 | 137.14 | Starting material |
| Palladium(II) acetate | 3375-31-3 | 224.50 | Catalyst precursor |
| Xantphos | 161265-03-8 | 578.68 | Ligand |
| Sodium tert-butoxide | 865-48-5 | 96.10 | Base |
| Toluene (anhydrous) | 108-88-3 | 92.14 | Solvent |
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-chloro-6-methylpyridazine (1.0 eq), 3-aminobenzoic acid (1.1 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and adjust the pH to ~7 with a mild acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Properties and Structure-Activity Relationship (SAR) Insights
The this compound scaffold possesses key structural features that are amenable to further chemical modification, allowing for the exploration of structure-activity relationships.
-
The Benzoic Acid Moiety: The carboxylic acid group provides a handle for amide bond formation, allowing for the introduction of a wide variety of substituents to probe different regions of a target's binding pocket.
-
The Pyridazine Ring: The methyl group at the 6-position can be varied to explore steric and electronic effects. The pyridazine nitrogens act as hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events.
-
The Amine Linker: The secondary amine is a hydrogen bond donor and provides a flexible linkage between the two aromatic rings.
Biological Significance: A Scaffold for Kinase Inhibition
The aminopyridazine motif is a well-established pharmacophore in the design of kinase inhibitors.[6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The this compound scaffold is particularly well-suited for targeting the ATP-binding site of kinases.
Targeting the VEGFR-2 Kinase Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[8] The pyridazine scaffold has been successfully incorporated into potent VEGFR-2 inhibitors.[9]
The this compound core can be elaborated to mimic the binding mode of known VEGFR-2 inhibitors. The pyridazine moiety can form key hydrogen bonds with the hinge region of the kinase, while the benzoic acid portion can be functionalized to interact with the solvent-exposed region.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Potential as p38 MAPK Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses.[10] Inhibitors of p38 MAPK have therapeutic potential for a range of inflammatory diseases.[11] The pyridazine scaffold has been identified as a core component of potent and selective p38 MAPK inhibitors.[10]
Future Directions and Conclusion
This compound represents a strategic and versatile building block for the development of novel therapeutics. Its synthesis is achievable through robust and scalable chemical transformations. The inherent properties of the pyridazine ring offer advantages in modulating the physicochemical properties of drug candidates. The demonstrated success of the aminopyridazine scaffold in targeting kinases, particularly VEGFR-2 and p38 MAPK, provides a strong rationale for the exploration of derivatives of this core structure.
Future research should focus on the synthesis of a diverse library of analogs by modifying both the pyridazine and benzoic acid moieties. Screening these compounds against a panel of kinases and other relevant biological targets will likely uncover novel and potent drug candidates. This in-depth guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full potential of this promising pharmaceutical building block.
References
-
Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - Taylor & Francis. [Link]
-
Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed. [Link]
-
Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed. [Link]
-
Structures of VEGFR-2 inhibitors approved for clinical use. - ResearchGate. [Link]
-
Full article: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - Taylor & Francis. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. [Link]
-
Crystal structure of[1][11][12] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC. [Link]
-
Structures of some clinical candidates and biologically active molecules containing a pyridazine ring. - ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed. [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - Taylor & Francis. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong. [Link]
-
ChemInform Abstract: Pyridazine Based Inhibitors of p38 MAPK | Request PDF. [Link]
-
Synthesis of Arylpyridazines as Inhibitors of p38αMAPK - Otava Chemicals. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC - NIH. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
-
Representative examples of biologically active drugs containing pyridazine moiety. - ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
Application Note & Synthesis Protocol
Topic: Step-by-Step Synthesis of 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyridazine derivatives are recognized for their wide range of biological activities, and this particular scaffold serves as a valuable intermediate for the development of novel chemical entities.[1][2] We present two robust protocols: a classical nucleophilic aromatic substitution (SNAr) suitable for standard laboratory settings, and a more advanced Palladium-catalyzed Buchwald-Hartwig amination for potentially higher yields and broader substrate compatibility.[3][4] The protocols include detailed step-by-step instructions, explanations of the underlying chemical principles, purification techniques, and methods for analytical characterization.
Introduction & Scientific Background
The pyridazine core is a privileged scaffold in pharmaceutical sciences, appearing in compounds with antihypertensive, anticancer, and antimicrobial properties.[1] The synthesis of substituted pyridazinylamino benzoic acids is a key step in creating libraries of potential drug candidates. The target molecule, this compound, is formed by creating a C-N bond between the 3-position of a pyridazine ring and the amino group of 3-aminobenzoic acid.
The primary method described herein is a direct nucleophilic aromatic substitution (SNAr). In this reaction, the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electron-deficient carbon atom at the C3 position of 3-chloro-6-methylpyridazine. The electron-withdrawing nature of the pyridazine ring's nitrogen atoms facilitates this substitution, allowing for the displacement of the chloride leaving group. This method is often favored for its operational simplicity and avoidance of expensive metal catalysts.
As an alternative, the Buchwald-Hartwig amination is presented. This powerful cross-coupling reaction utilizes a palladium catalyst with a specialized phosphine ligand to form the C-N bond under milder conditions than some traditional methods.[3][5] It is particularly useful when the SNAr reaction is sluggish or provides low yields due to electronic or steric factors.[4]
Reaction Scheme
The overall transformation involves the coupling of two commercially available starting materials to form the desired product.
Sources
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: Solubility Optimization & Handling of 3-[(6-Methylpyridazin-3-yl)amino]benzoic Acid
Topic: Optimal solvent selection for dissolving 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid Content Type: Detailed Application Notes and Protocols
Abstract & Compound Profile
This guide provides a technical framework for the solubilization, handling, and storage of This compound . This compound represents a classic "brick-dust" pharmacophore challenge: a rigid, planar zwitterionic structure capable of strong intermolecular hydrogen bonding (high crystal lattice energy).[1]
Effective dissolution requires a strategy that disrupts these intermolecular forces while maintaining chemical stability.[1] This note details solvent selection based on the molecule's amphoteric nature (Acidic Benzoic moiety + Basic Pyridazine/Amine moiety).
Physicochemical Profile
| Property | Value (Predicted/Analog) | Implication for Solubility |
| Molecular Formula | C₁₂H₁₁N₃O₂ | Moderate Molecular Weight (231.2 g/mol ) |
| pKa (Acidic) | ~4.0 - 4.5 (COOH) | Soluble in aqueous Base (pH > 6) |
| pKa (Basic) | ~2.5 - 3.5 (Pyridazine N) | Soluble in strong aqueous Acid (pH < 2) |
| LogP | ~1.5 - 2.0 | Lipophilic at neutral pH (low aqueous solubility) |
| Solid State | High MP Solid (>200°C) | High lattice energy requires high-dielectric solvents |
Solvent Selection Strategy
The solubility of this compound is strictly pH-dependent in aqueous media and polarity-dependent in organic media.
Tier 1: Universal Solvents (Stock Solutions)
Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1] The sulfoxide oxygen acts as a strong H-bond acceptor, disrupting the intermolecular N-H...O bonds of the solid.
-
Solubility: >50 mM (High).[1]
-
Application: High-concentration master stocks (10–100 mM) for biological assays and synthesis.
-
Caution: DMSO is hygroscopic; water uptake can cause precipitation over time.[1]
Tier 2: Process & Analytical Solvents
Methanol (MeOH) / Ethanol (EtOH) .
-
Solubility: Moderate to Good (often requires heating or sonication).[1]
-
Application: Recrystallization, LC-MS injection solvents.
-
Optimization: Solubility is significantly enhanced by adding 0.1% Formic Acid (protonating the pyridazine) or Ammonia (deprotonating the carboxylic acid).[1]
Tier 3: Aqueous Media (Buffers)
Water / PBS .[1]
-
Solubility: Poor (< 0.1 mg/mL) at neutral pH (Isoelectric point region).[1]
-
Strategy: "pH Switching" is required.[1] Dissolve at high/low pH first, then dilute into buffer, watching for precipitation.
Visual Decision Tree: Solvent Selection
The following diagram illustrates the logical flow for selecting the correct solvent system based on your downstream application.
Figure 1: Solvent selection decision matrix based on downstream application requirements.
Detailed Experimental Protocols
Protocol A: Preparation of 50 mM Master Stock (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Calculate: Determine the mass required.
-
Weigh: Weigh ~12 mg of compound into a glass amber vial (protect from light). Record exact mass.
-
Dissolve: Add anhydrous DMSO (molecular sieve treated) to reach 50 mM concentration.
-
Volume (µL) = Mass (mg) / (MW × Concentration) × 10⁶.[1]
-
-
Sonicate: Sonicate in a water bath at room temperature for 5–10 minutes until the solution is perfectly clear.
-
Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: pH-Switching for Aqueous Dissolution
Objective: Dissolve the compound in water for applications where DMSO is not permitted.
-
Alkaline Method (Preferred for Stability):
-
Suspend 10 mg of compound in 900 µL of water.[1] It will remain cloudy.[1]
-
Add 1.0 M NaOH dropwise (approx 1–2 equivalents) while vortexing.
-
The carboxylic acid deprotonates (
), and the solution should clarify rapidly.[1] -
Adjust final volume with PBS or water.[1]
-
Note: Ensure the final pH is compatible with your assay.[1]
-
-
Acidic Method:
Protocol C: LC-MS Sample Preparation
Objective: Prevent carryover and peak tailing during analysis.
-
Diluent: Do not use 100% water.[1] Use 50% Methanol / 50% Water .[1]
-
Modifier: Add 0.1% Formic Acid to the diluent. This ensures the molecule is fully protonated (cationic mode), improving solubility and ionization efficiency [1].[1]
-
Filter: Always filter through a 0.22 µm PTFE or Nylon filter before injection to remove micro-particulates.[1]
Mechanism of Solubility (Diagram)
Understanding the ionization states is critical for troubleshooting precipitation.[1]
Figure 2: pH-dependent ionization states governing aqueous solubility.
Troubleshooting & FAQ
Q: My compound precipitated after diluting the DMSO stock into cell culture media.
-
Cause: The "Crash-out" effect. The hydrophobic planar structure aggregates when DMSO concentration drops below 1%.[1]
-
Solution:
Q: Can I use DMF instead of DMSO?
-
Answer: Yes, DMF is a viable alternative for chemical reactions.[1] However, for biological assays, DMF is generally more cytotoxic than DMSO and should be avoided if possible.[1]
Q: How do I remove the solvent after synthesis?
-
Protocol: Since the compound is an amino-benzoic acid, you can exploit the pH solubility.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 23(1-3), 3-25.
-
El-Gazzar, M. G., et al. "3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.[1] (Describes synthesis and purification via ethanol recrystallization and acid precipitation). [1]
-
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience, 2003. (Authoritative text on pH-solubility profiles of zwitterions). [1]
Sources
Application Note: Precision Preparation of 3-[(6-Methylpyridazin-3-yl)amino]benzoic Acid Stock Solutions in DMSO
This Application Note and Protocol is designed for researchers and drug development professionals working with 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid (referred to herein as MPAB ).[1] This guide synthesizes chemical principles with practical laboratory standards to ensure the preparation of high-integrity stock solutions suitable for biological assays (e.g., kinase inhibition, read-through assays).[1]
Executive Summary
This compound (C₁₂H₁₁N₃O₂) is a small molecule pharmacophore sharing structural similarities with specific kinase inhibitors and nonsense mutation read-through agents (e.g., Ataluren analogs).[1] Its physicochemical profile—characterized by a polar carboxylic acid tail and a nitrogen-rich heterocyclic core—demands specific handling to prevent precipitation and ensure accurate molarity in cellular and biochemical assays.[1]
This protocol details the preparation of 10 mM and 50 mM stock solutions in Dimethyl Sulfoxide (DMSO), emphasizing anhydrous conditions to mitigate compound aggregation and freeze-thaw degradation.
Compound Profile & Pre-Formulation Analysis[2][3]
Before initiating the protocol, verify the specific batch properties. The values below represent the theoretical standards for the pure compound.
Physicochemical Properties
| Property | Value | Notes |
| Chemical Formula | C₁₂H₁₁N₃O₂ | |
| Molecular Weight | 229.24 g/mol | Use exact batch MW from CoA if salt forms are used.[1] |
| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation.[1] |
| Solubility (DMSO) | Excellent solubility due to dipolar aprotic nature of DMSO. | |
| Solubility (Water) | Low / pH-dependent | Soluble at basic pH; risk of precipitation in acidic media. |
| pKa (Predicted) | ~4.0 (Carboxylic acid) | Ionized at physiological pH (7.4). |
Solvent Selection Logic
Why DMSO?
-
Solubility: The pyridazine and benzoic acid moieties create a molecule with both hydrogen bond donors and acceptors. DMSO disrupts these intermolecular forces effectively, allowing for high-concentration stocks (up to 100 mM).
-
Miscibility: DMSO is miscible with aqueous buffers, facilitating easy dilution for cellular assays (typically <0.5% final DMSO concentration).
-
Stability: Anhydrous DMSO prevents hydrolysis and minimizes bacterial growth.
Materials & Equipment
Reagents
-
Solid Compound: this compound (>98% purity).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (
99.9%, water content <0.005%).-
Note: Standard "molecular biology grade" DMSO may contain up to 0.1% water, which can induce precipitation over long-term storage.[1] Use anhydrous grade stored over molecular sieves.
-
Equipment
-
Analytical Balance: Readability to 0.01 mg (e.g., Mettler Toledo XPR).
-
Vortex Mixer: Variable speed.
-
Ultrasonic Bath: For stubborn particulates (optional).
-
Storage Vials: Amber glass or polypropylene (PP) cryovials (screw-cap with O-ring).
-
Pipettes: Calibrated P200 and P1000.
Protocol: Stock Solution Preparation
Workflow Diagram
The following diagram illustrates the critical path for preparing and validating the stock solution.
Caption: Critical workflow for the preparation of MPAB stock solutions, including quality control checkpoints.
Step-by-Step Methodology
Step 1: Weighing[1]
-
Equilibrate the vial of solid MPAB to room temperature before opening to prevent condensation (water uptake).
-
Weigh approximately 2.3 mg to 11.5 mg of the solid into a sterile, pre-weighed microcentrifuge tube or amber glass vial.
-
Record the exact mass (
) in milligrams (mg).-
Example:
.
-
Step 2: Calculation (Molarity)
Determine the volume of DMSO (
Example Calculation for 10 mM Stock:
-
Mass (
): 5.24 mg -
MW: 229.24 g/mol
-
Target Conc (
): 0.01 M (10 mM)
Note: For higher precision, it is often easier to target a volume (e.g., 1 mL) and calculate the required mass, but weighing exact small masses is difficult. The "weigh-then-calculate-volume" method is more accurate.[1]
Step 3: Dissolution[1]
-
Add the calculated volume of Anhydrous DMSO directly to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial against a light source. The solution should be completely clear.
-
If particulates remain: Sonicate in a water bath for 2–5 minutes at room temperature.
-
If still insoluble: Warm gently to 37°C for 5 minutes.
-
Step 4: Aliquoting & Storage[1]
-
Aliquot: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.
-
Reasoning: Repeated freezing causes condensation and ice crystal formation, which can precipitate the compound or alter the concentration.
-
-
Vials: Use amber vials or wrap clear tubes in foil to protect from light.
-
Storage: Store at -20°C (short term, <3 months) or -80°C (long term, >6 months).
Quality Control & Troubleshooting
QC Checklist
-
Visual: Solution is clear, colorless to pale yellow, with no turbidity.[1]
-
Solvent Integrity: DMSO used was fresh/anhydrous.
-
Labeling: Vial labeled with Compound Name, Concentration, Solvent, Date, and User Initials.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | Moisture ingress or low temperature saturation.[1] | Vortex and warm to 37°C. If persistent, spin down (10k rpm) and re-check concentration of supernatant via UV/HPLC. |
| Solution turns dark yellow/brown | Oxidation of the amino-linker or pyridazine ring.[1] | Discard. Prepare fresh stock. Ensure storage is air-tight and light-protected.[1][2] |
| Precipitation in aqueous buffer | "Crash-out" upon dilution. | Ensure final DMSO concentration is <1%. Add DMSO stock to buffer while vortexing rapidly. Avoid acidic buffers (pH < 5). |
Safety Data (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
DMSO Hazards: DMSO penetrates skin and can carry toxic contaminants into the body.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to avoid inhalation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67390558, 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. (Note: Structural analog used for physicochemical benchmarking). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Authoritative text on solubility and stock preparation).
Sources
Application Notes & Protocols: Cell Culture Dosing and Administration of 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
Abstract
This document provides a comprehensive guide for the effective use of the small molecule compound, 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid, in cell culture applications. As part of a class of pyridazine derivatives investigated for their potential as kinase inhibitors in oncology research, establishing robust and reproducible protocols for its administration is critical for generating reliable experimental data. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind key procedures, from initial solubilization and stock preparation to the design and execution of dose-response and downstream mechanistic studies. We present validated protocols for assessing cellular viability and apoptosis, emphasizing the importance of appropriate controls and data interpretation to ensure scientific rigor.
Section 1: Compound Profile and Principles of Handling
1.1. Overview of this compound
This compound belongs to a chemical class that has been explored for anticancer properties. While specific target data for this exact molecule is not widely published, its structural motifs are common in kinase inhibitors. Therefore, these protocols are designed based on the best practices for handling novel small-molecule inhibitors in a research setting.
Table 1: Physicochemical Properties (and Related Compounds)
| Property | Value / Information | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₂ | Calculated |
| Molecular Weight | 229.24 g/mol | Calculated |
| Appearance | Typically a solid powder. | General Knowledge |
| Solubility | Expected to be poorly soluble in aqueous media; highly soluble in polar aprotic solvents like DMSO. A related compound, a tert-butyl ester derivative, is noted as practically insoluble in water (0.045 g/L).[1] | [1] |
| Storage | Store powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |[2] |
1.2. The Critical Role of the Solvent: DMSO
For most non-polar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions.[2] Its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media make it ideal.
Causality Behind the Choice:
-
High Solubilizing Power: DMSO effectively breaks down the crystal lattice of powdered compounds.
-
Biological Inertness at Low Concentrations: Most cell lines can tolerate final DMSO concentrations up to 0.5% with minimal cytotoxicity, though it is best practice to keep the concentration below 0.1% to avoid off-target effects.[3]
-
Stability: Many compounds are more stable when stored in DMSO at low temperatures compared to aqueous solutions.[2]
A critical error in experimental design is failing to account for the biological effects of the solvent itself. Therefore, a vehicle control (cells treated with the same final concentration of DMSO as the highest dose of the compound) must be included in every experiment to differentiate compound-specific effects from solvent-induced artifacts.[4]
Section 2: Preparation of Dosing Solutions
This section details the foundational step for all subsequent experiments: the accurate preparation of a high-concentration stock solution.
Protocol 2.1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol provides a reliable method for creating a concentrated, storable master stock of the compound.
Materials:
-
This compound powder (MW: 229.24 g/mol )
-
Anhydrous/cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette tips
Procedure:
-
Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 229.24 g/mol x 1000 mg/g = 2.29 mg
-
-
Weighing: Carefully weigh out 2.29 mg of the compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of pure DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolving stubborn compounds.[5] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. Store these aliquots at -20°C (short-term) or -80°C (long-term). This practice is crucial to prevent degradation from repeated freeze-thaw cycles.
Caption: Workflow for a typical dose-response experiment.
Table 2: Example 96-Well Plate Layout for Dose-Response Study
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.12 µM | 1.56 µM | 0.78 µM | 0.39 µM | 0.2 µM | Vehicle | Untreated |
| B | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.12 µM | 1.56 µM | 0.78 µM | 0.39 µM | 0.2 µM | Vehicle | Untreated |
| C | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.12 µM | 1.56 µM | 0.78 µM | 0.39 µM | 0.2 µM | Vehicle | Untreated |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Section 4: Validated Protocols for Mechanistic Assessment
Once a working concentration range is established (e.g., IC50 and 2x IC50), you can investigate the compound's mechanism of action. Below are protocols for common downstream assays.
Table 3: Comparison of Common Cell Health Assays
| Assay | Principle | Measurement Type | Key Advantage |
|---|---|---|---|
| MTT Assay | Mitochondrial reductase activity converts tetrazolium salt to purple formazan. [6] | Endpoint, Colorimetric | Cost-effective and widely established. [7][8] |
| CellTox™ Green | Impermeant dye binds DNA of membrane-compromised cells, fluorescing upon binding. [9] | Kinetic, Fluorescence | Allows for real-time cytotoxicity monitoring and multiplexing. [10] |
| Caspase-Glo® 3/7 | Caspase-3/7 cleavage of a substrate releases a luciferase substrate, generating light. [11][12]| Endpoint, Luminescent | Directly measures a key hallmark of apoptosis with high sensitivity. [13]|
Protocol 4.1: Cell Viability Assessment by MTT Assay
This protocol measures metabolic activity as an indicator of cell viability. [14] Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS) * Solubilization solution (e.g., acidified isopropanol or DMSO)
Procedure:
-
Following the treatment period (Protocol 3.1), add 10-20 µL of 5 mg/mL MTT solution to each well. [7]2. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [6][14]3. Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the crystals. [8]5. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Read the absorbance on a plate reader, typically at 570 nm or 590 nm. [7] Protocol 4.2: Apoptosis Detection with Caspase-Glo® 3/7 Assay
This "add-mix-measure" protocol provides a highly sensitive method to quantify the activity of executioner caspases 3 and 7, key mediators of apoptosis. [11][15][16] Materials:
-
Treated cells in a white-walled 96-well plate (for luminescence)
-
Caspase-Glo® 3/7 Reagent (prepared according to manufacturer's instructions) [13] Procedure:
-
Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [13]3. Mix the contents by placing the plate on an orbital shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity. [12]
Caption: Hypothetical mechanism: compound inhibits a receptor kinase.
Section 5: Troubleshooting and Best Practices
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Compound precipitates upon dilution in media. | The compound's solubility limit in aqueous solution is exceeded ("hydrophobic effects"). [17] | Prepare serial dilutions in 100% DMSO first, before making the final dilution into culture medium. Ensure the final DMSO concentration remains low. [2]Alternatively, use a stepwise dilution into a moving volume of media. [4] |
| High variability between replicate wells. | Inconsistent cell seeding; edge effects in the plate; incomplete dissolution of formazan (MTT assay). | Ensure a homogenous single-cell suspension before seeding. Fill outer wells with sterile PBS to minimize evaporation. Ensure complete formazan solubilization by mixing thoroughly. |
| Vehicle control shows significant toxicity. | Final DMSO concentration is too high for the specific cell line. | Perform a DMSO tolerance test for your cell line. Keep the final DMSO concentration consistent across all wells and ideally at or below 0.1%. [3] |
| No observable effect at high concentrations. | Poor cell permeability; compound is unstable in culture medium; incorrect target for the cell line. | Assess cellular bioavailability if possible. [18]Test stability by incubating the compound in media for the experiment's duration and then testing its activity. Confirm that the target pathway is active in your cell model. |
General Best Practices for Cell Culture:
-
Aseptic Technique: Always work in a certified biological safety cabinet to prevent contamination. [19][20]* Cell Line Authentication: Regularly authenticate your cell lines using methods like STR profiling to avoid using misidentified cells. [21]* Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses. [22]* Consistency: Use the same passage number range, media batches, and serum for a set of experiments to ensure reproducibility. [21]
References
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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MTT Analysis Protocol. Creative Bioarray. [Link]
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A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]
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6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
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Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
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Assessing chemotherapy dosing strategies in a spatial cell culture model. PMC - NIH. [Link]
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Introductory Guide to Cell Culture Basics. Corning. [Link]
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Cell Culture Guide - Techniques and Protocols. Assay Genie. [Link]
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How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]
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Master Dilution Math in the Lab — Stock and Working Solution Calculations. YouTube. [Link]
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A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
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3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. PubChem. [Link]
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3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid. PubChem. [Link]
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Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]
-
How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]
-
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. ScienceDirect. [Link]
-
CellTox™ Green Cytotoxicity Assay. Promega Corporation (German site). [Link]
-
3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Cairo University. [Link]
-
Which concentrations are optimal for in vitro testing? PMC - NIH. [Link]
-
Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
-
How do I calculate from in vivo or patient drug concentration the corresponding in vitro drug concentration? ResearchGate. [Link]
-
4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. PubChem. [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH. [Link]
-
Targeting STAT3 Promotes Tumor Cell Death and Enhances T-Cell Activity in HPV16-Positive Cancer. MDPI. [Link]
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Troubleshooting & Optimization
Improving reaction yields when synthesizing 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
Introduction: The synthesis of 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid is a critical step in the development of various pharmacologically active molecules, including kinase inhibitors. The most prevalent and efficient method for constructing the key C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction couples 3-aminobenzoic acid with a 3-halo-6-methylpyridazine, typically 3-chloro-6-methylpyridazine. While powerful, this cross-coupling reaction involving an electron-deficient heteroaromatic halide and a functionalized aniline can be sensitive to reaction parameters. Low yields, side-product formation, and purification challenges are common hurdles.
This guide provides field-proven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and systematically optimize your reaction for high yield and purity.
Troubleshooting Guide
Q1: My reaction yield is very low or I'm seeing no product formation. What are the likely causes and how can I fix it?
This is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction environment. The key is to diagnose the root cause systematically.
Causality & Recommended Actions:
-
Inactive Catalyst System: The active Pd(0) species is susceptible to oxidation.
-
Oxygen Contamination: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed before use. A common method is to bubble argon through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.
-
Poor Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This process can be inefficient. Consider switching to a commercially available, air-stable Pd pre-catalyst (e.g., a G3 or G4 pre-catalyst) which activates reliably under the reaction conditions.[3]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture. Handle them in a glovebox or under a positive pressure of inert gas.
-
-
Incorrect Base Selection or Stoichiometry: The base's role is to deprotonate the aminobenzoic acid, but its strength and solubility are critical.
-
Insufficient Basicity: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions or decompose sensitive substrates.[3] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices for heteroaromatic couplings as they have good solubility and are less harsh.[3]
-
Poor Solubility/Physical Form: Inorganic bases like K₃PO₄ can have low solubility. The deprotonation is often a solid-liquid phase process. Ensure vigorous stirring to maximize surface area. Grinding the base to a fine powder before use can significantly improve reaction rates.[3]
-
Acid-Base Neutralization: Your starting material, 3-aminobenzoic acid, is acidic. Ensure you use at least 2.0 equivalents of base: one to neutralize the carboxylic acid and one to deprotonate the amine for the catalytic cycle. A slight excess (e.g., 2.2-2.5 eq) is often beneficial.
-
-
Sub-optimal Temperature: Buchwald-Hartwig reactions typically require heat.
-
Insufficient Energy: Typical temperatures range from 80-110 °C.[3] If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) can be effective. However, excessive heat can cause catalyst decomposition and side-product formation.
-
-
Reagent Purity:
-
Wet Solvents/Reagents: Water can hydrolyze the phosphine ligand and interfere with the catalytic cycle. Use anhydrous solvents. Ensure your 3-aminobenzoic acid and 3-chloro-6-methylpyridazine are dry.
-
Poor Quality Halide: The purity of your 3-chloro-6-methylpyridazine is crucial. Impurities from its synthesis can poison the catalyst. If in doubt, purify it by recrystallization or column chromatography before use.
-
Troubleshooting Workflow Diagram:
Q2: My reaction produces the desired product, but I have a significant amount of 6-methylpyridazine as a side product. What is happening?
You are observing hydrodehalogenation, a common side reaction where the chloro group is replaced by a hydrogen atom.
Causality & Recommended Actions:
-
Mechanism: This side reaction can occur when the palladium intermediate, after oxidative addition to the 3-chloro-6-methylpyridazine, undergoes a reaction with a hydrogen source before the amine coupling step. It can also be promoted by certain catalyst/ligand combinations that are slow to perform the desired reductive elimination.
-
Mitigation Strategy:
-
Ligand Choice: This is often ligand-dependent. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally very effective at promoting the desired C-N bond formation and suppressing hydrodehalogenation.[4] If you are using a simpler ligand like P(tBu)₃ or a bidentate ligand like BINAP, switching to a modern biarylphosphine ligand is the first step.[1]
-
Base Selection: While less common, some bases or impurities within them can act as hydride sources. Using a high-purity, carbonate or phosphate base may help.
-
Temperature Control: Do not use excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C).
-
Q3: I have confirmed product formation by LCMS, but isolating a pure solid is very difficult. Why is that?
The product, this compound, is amphoteric. It has a basic pyridazine nitrogen and an acidic carboxylic acid. This dual nature can make extraction and crystallization challenging.
Causality & Recommended Actions:
-
Aqueous Workup Issues:
-
Problem: During a standard acidic or basic aqueous workup, the molecule can become charged and highly water-soluble, leading to poor recovery in the organic layer. At neutral pH, it may exist as a zwitterion, which can also have high water solubility or precipitate as an unfilterable solid.
-
Solution - Isoelectric Point Precipitation: The most effective purification strategy is to carefully adjust the pH of the aqueous solution to the molecule's isoelectric point (pI), where it has minimum solubility.
-
After the reaction, quench with water and filter off the solid palladium catalyst.
-
Acidify the aqueous filtrate with HCl (e.g., 1M HCl) to a pH of ~2-3. This protonates the pyridazine nitrogen and ensures the carboxylic acid is neutral, dissolving most impurities.
-
Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Slowly add a base (e.g., 1M NaOH) to the aqueous layer with vigorous stirring. The pure product should precipitate out at its pI (typically around pH 4-6).
-
Filter the solid, wash with water, and dry under vacuum.
-
-
-
Chromatography Challenges:
-
Problem: The carboxylic acid group can cause streaking on standard silica gel.
-
Solution: If chromatography is necessary, add a small amount of acetic acid (0.5-1%) to the eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane) to suppress deprotonation of the carboxylic acid and achieve better peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst, ligand, and base for this synthesis?
For the coupling of an electron-deficient heteroaryl chloride with an aniline, a robust catalyst system is required. A reliable starting point that balances reactivity and suppresses side reactions is crucial.
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂. Alternatively, an air-stable pre-catalyst like XPhos Pd G3 is an excellent, though more expensive, choice.
-
Ligand: A sterically hindered, electron-rich biarylphosphine ligand is highly recommended. XPhos is a versatile and powerful ligand for this type of transformation.[5]
-
Base: Potassium phosphate (K₃PO₄) is a good first choice. It is moderately strong, has decent solubility in common solvents, and has a lower risk of promoting side reactions compared to alkoxides.[3]
-
Solvent: Toluene or 1,4-Dioxane are standard choices.[6] Both should be anhydrous.
Q2: What is the catalytic cycle for this reaction, and why is the choice of ligand so important?
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The ligand is bound to the palladium center throughout this cycle and directly influences the rate and efficiency of each step.
Why the Ligand is Critical:
-
Oxidative Addition: Bulky, electron-rich ligands stabilize the electron-rich Pd(0) center and promote the initial oxidative addition of the 3-chloro-6-methylpyridazine.
-
Reductive Elimination: This is the final, product-forming step. The steric bulk of ligands like XPhos forces the aryl and amino groups into close proximity on the palladium center, accelerating the C-N bond formation. This is often the rate-limiting step, and speeding it up is key to achieving high yields and preventing side reactions like hydrodehalogenation.[4] Heteroaromatic substrates, in particular, benefit from ligands that facilitate this step.[7]
Q3: Can I use a weaker base to avoid neutralizing my carboxylic acid starting material?
No, this is not a viable strategy. The catalytic cycle requires deprotonation of the amine's N-H bond to form the palladium-amido complex that precedes reductive elimination.[8] Without a base strong enough to deprotonate the amine, the reaction will not proceed. The carboxylic acid is more acidic than the amine and will be preferentially deprotonated. Therefore, you must use at least two equivalents of base.
Q4: Are there any greener or more sustainable solvent choices?
Yes, while toluene and dioxane are common, there is a push towards more environmentally friendly solvents.
-
Ethereal Solvents: 2-Methyl-THF can be a greener substitute for THF and dioxane. tert-Amyl alcohol has also been used successfully.
-
Aqueous Micellar Catalysis: Advanced methods use surfactants in water to form micelles that act as "nanoreactors," allowing the reaction to proceed in an overall aqueous medium.[9] These are powerful but require specific surfactant/catalyst systems. For initial lab-scale synthesis, sticking to a well-established anhydrous organic solvent is recommended for reliability.
Recommended Experimental Protocols
Protocol 1: Standard Synthesis Procedure
This protocol provides a robust starting point for the synthesis.
-
Reaction Setup: To a dry Schlenk flask, add 3-chloro-6-methylpyridazine (1.0 eq), 3-aminobenzoic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.5 eq, finely ground).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 eq, 2 mol %) and XPhos (0.08 eq, 8 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the limiting reagent).
-
Inert Atmosphere: Seal the flask, evacuate and backfill with argon three times.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Discard the organic layer.
-
Wash the aqueous layer with ethyl acetate (2x) to remove non-polar impurities.
-
With vigorous stirring, slowly add 1M HCl to the aqueous layer to adjust the pH to ~2.
-
Slowly add 1M NaOH dropwise until a precipitate forms and persists (typically pH 4-6).
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water, then diethyl ether, and dry under high vacuum to yield the final product.
-
Protocol 2: Reaction Optimization Screen
Use this table to systematically screen parameters if the standard protocol gives low yields. Run reactions on a small scale (e.g., 0.1 mmol).
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (2.5 eq) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Toluene | 100 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (8) | K₃PO₄ | Toluene | 100 |
| 3 | Pd(OAc)₂ (4) | SPhos (8) | Cs₂CO₃ | Dioxane | 100 |
| 4 | XPhos Pd G3 (2) | (none) | K₃PO₄ | Toluene | 100 |
| 5 | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.5 eq) | Dioxane | 80 |
References
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available from: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. Available from: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available from: [Link]
-
3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Medicinal Chemistry Research. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. Available from: [Link]
-
Examples of palladium-catalysed amination of reactive heteroaryl chlorides. ResearchGate. Available from: [Link]
-
Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. Molecules. Available from: [Link]
- Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon. Molecules. Available from: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. Available from: [Link]
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Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Nature Protocols. Available from: [Link]
- Process for purification of 3,6-dichloropyridazine. Google Patents.
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available from: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives. Scientific Reports. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available from: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research. Available from: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives. RSC Medicinal Chemistry. Available from: [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available from: [Link]
-
3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. PubChem. Available from: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Figshare. Available from: [Link]
-
3-aminobenzoic acid can be synthesised from methylbenzene in three steps. Filo. Available from: [Link]
-
Recent Green and Sustainable Pd‐Catalyzed Aminations. Chemistry – A European Journal. Available from: [Link]
-
Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available from: [Link]
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- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
Executive Summary
You are encountering precipitation issues with 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid . This molecule presents a classic "brick dust" profile common in drug discovery: it possesses high crystallinity due to planar
This guide moves beyond generic advice, applying thermodynamic principles to stabilize your specific compound in aqueous media.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I dissolved the compound in DMSO at 10 mM, but it precipitates immediately upon dilution into PBS (pH 7.4). Why?
The Diagnosis: You are experiencing the "Kinetic Solubility Trap." While your compound is soluble in DMSO (a polar aprotic solvent), it is likely hydrophobic with high crystal lattice energy.
-
The Mechanism: When you spike a DMSO stock into an aqueous buffer, the solvent environment changes faster than the solute can equilibrate. The water strips the DMSO solvation shell from the hydrophobic aromatic rings (the pyridazine and benzoic acid moieties).[1]
-
The Result: The molecules aggregate into amorphous precipitates before they can organize into a stable solution. This is often mistaken for thermodynamic insolubility, but it is actually a mixing artifact.
The Fix:
-
Do not add the buffer to the DMSO stock.
-
Do add the DMSO stock dropwise to a vortexing buffer solution.
-
Use an Intermediate: Pre-dilute your stock in a "bridge" solvent like PEG400 or Ethanol before the final aqueous dilution.
Q2: What is the optimal pH for this molecule?
The Science: This molecule is an ampholyte .
-
Acidic Moiety: The benzoic acid group (
).[1] -
Basic Moiety: The pyridazine ring nitrogens (
).[1] -
The Danger Zone (pH 3.0 – 5.0): In this range, the molecule exists largely as a zwitterion (protonated nitrogen, deprotonated carboxylate) or neutral species.[1] Net charge is near zero, maximizing lattice energy and minimizing solubility.
Recommendation:
Target pH > 7.5 . At this pH, the carboxylate is fully deprotonated (
Q3: I need a formulation for animal studies (IV/IP). DMSO is toxic. What do you recommend?
The Solution: Cyclodextrin Complexation.[2][3][4]
Simple pH adjustment is risky for in vivo work due to potential precipitation at the injection site (phlebitis).[1] We recommend Hydroxypropyl-
-
Why: The hydrophobic cavity of the cyclodextrin encapsulates the pyridazine-phenyl core, while the outer hydroxyl groups ensure water solubility.
-
Protocol: 20% (w/v) HP-
-CD in saline is the gold standard vehicle for this class of compounds.[1]
Part 2: Visualizing the Solubility Landscape
The following diagram illustrates the critical decision pathways for solubilizing this specific pharmacophore.
Figure 1: Solubility Decision Tree based on ionization states of the benzoic acid/pyridazine core.[1]
Part 3: Experimental Protocols
Protocol A: The "Golden Standard" Solubility Assay
Do not rely on visual inspection alone. Micro-precipitates can ruin bioassays.[1]
Materials:
-
Compound Stock (10 mM in DMSO)[1]
-
Buffer: PBS (pH 7.[1]4) and Tris-HCl (pH 8.0)
-
96-well plate (UV-transparent)[1]
Step-by-Step:
-
Preparation: Add 198 µL of buffer to the plate wells.
-
Spiking: Add 2 µL of DMSO stock (final 1% DMSO) to the buffer while mixing immediately (pipette up and down).
-
Incubation: Shake at room temperature for 2 hours.
-
Filtration: Transfer to a filter plate (0.45 µm) or centrifuge at 3000 x g for 10 mins to pellet aggregates.
-
Quantification: Measure UV absorbance of the supernatant at 280-300 nm (aromatic region).[1]
-
Calculation: Compare Absorbance(supernatant) vs. Absorbance(theoretical 100% control in 50:50 DMSO:Water).
-
Solubility Fraction =
.[1]
-
Protocol B: Formulation for In Vivo Studies (Cyclodextrin)
Use this for animal dosing to avoid DMSO toxicity.[1]
Table 1: Recommended Formulation Vehicles
| Vehicle Component | Concentration | Role | Notes |
| HP- | 20% (w/v) | Complexing Agent | Encapsulates hydrophobic core.[1] Best for IV/IP. |
| Saline (0.9%) | Remainder | Isotonic Base | Standard physiological carrier.[1] |
| NaOH (1N) | Trace | pH Adjuster | Adjust to pH 7.5 - 8.0 to aid initial dissolution.[1] |
Method:
-
Weigh HP-
-CD and dissolve in 80% of final volume of saline. -
Add the specific amount of this compound powder.
-
Vortex vigorously. The solution may remain cloudy.
-
Add 1N NaOH dropwise while monitoring pH. As pH rises above 7.5, the solution should clarify.
-
Adjust final volume with saline.
-
Filter sterilize (0.22 µm) before injection.[1]
References
-
BenchChem Technical Support. (2025).[1][6][7] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from [1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3][5] Journal of Pharmacy and Pharmacology. (General reference on CD formulation).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa and "brick dust" theory).
-
Cayman Chemical. (2024).[1][8] Product Information: 4-Aminobenzoic Acid Solubility.[9] Retrieved from [1]
-
MDPI. (2023).[1] Supramolecular Assemblies of Chlorobenzoic Acid and Amino-Chloropyridine Derivatives.[10] (Structural analogs and pKa data). Retrieved from [1]
Sources
- 1. Aminobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 2. Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Cyclodextrins and their Derivatives in Drug Delivery: A Review [academia.edu]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Resolving stability issues of 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid in solution
Welcome to the technical support center for 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of medicinal chemistry and formulation science, providing not only solutions but also the rationale behind them.
I. Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you may encounter during your experiments, offering step-by-step protocols and explanations to guide you toward a stable and reliable solution.
Issue 1: Precipitation or Crystallization of the Compound in Aqueous Buffer
Question: My this compound precipitates out of my aqueous buffer (e.g., PBS, pH 7.4) over a short period. How can I improve its solubility and maintain a clear solution?
Root Cause Analysis: This compound possesses structural features—a substituted pyridazine ring and a benzoic acid moiety—that contribute to its poor aqueous solubility.[1] The planar aromatic rings can lead to strong intermolecular interactions and crystal lattice formation, while the ionizable groups (the amino group on the pyridazine and the carboxylic acid) mean its solubility is highly dependent on pH.[2] At neutral pH, the carboxylic acid may be only partially ionized, limiting its solubility.
Mitigation Strategies:
-
pH Adjustment: The solubility of amphoteric compounds like this one is lowest at their isoelectric point and increases in acidic or basic conditions. Systematically varying the pH of your buffer is the first and most critical step.
-
Protocol for pH Optimization:
-
Prepare a series of buffers ranging from pH 2 to pH 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
-
Prepare a concentrated stock solution of the compound in an organic solvent like DMSO.
-
Add a small, consistent volume of the stock solution to each buffer to reach your desired final concentration.
-
Visually inspect for precipitation immediately and after several hours. Use UV-Vis spectrophotometry or a similar method to quantify the amount of dissolved compound.
-
Identify the pH range that provides the best solubility. For a benzoic acid derivative, solubility should increase at pH values above its pKa.
-
-
-
Co-solvent Systems: Introducing a water-miscible organic solvent can disrupt the intermolecular forces of water, creating a more favorable environment for the compound to dissolve.[3]
-
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Polyethylene glycol (PEG 300/400)
-
-
Workflow for Co-solvent Screening:
Caption: Workflow for co-solvent screening.
-
-
Use of Solubilizing Excipients: For more challenging cases, specialized formulation agents can be employed.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portions and increasing aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices.[6]
-
Surfactants: Surfactants like Tween® 80 or Solutol® HS 15 form micelles in aqueous solution above their critical micelle concentration. The hydrophobic core of these micelles can entrap the compound, increasing its apparent solubility.[5][6]
-
Data Summary for Solubility Enhancement Strategies:
| Strategy | Principle of Action | Typical Concentration | Advantages | Considerations |
| pH Adjustment | Ionization of functional groups | pH > pKa (acid) or pH < pKa (base) | Simple, cost-effective | May affect biological activity or compound stability |
| Co-solvents | Reduce solvent polarity | 1-10% v/v | Effective for many compounds | Can have cellular toxicity at higher concentrations |
| Cyclodextrins | Inclusion complex formation | 1-5% w/v | Low toxicity, high efficiency | Can be costly, potential for drug displacement |
| Surfactants | Micellar solubilization | 0.1-2% v/v | High solubilization capacity | Potential for cell lysis at high concentrations |
Issue 2: Compound Degradation Observed in Solution Over Time
Question: I've successfully dissolved my compound, but HPLC analysis shows the appearance of new peaks over 24-48 hours, indicating degradation. What are the likely causes and how can I prevent this?
Root Cause Analysis: The stability of this compound in solution can be compromised by several factors, including hydrolysis, oxidation, and photodegradation. The aminopyridazine moiety, in particular, can be susceptible to these pathways.[7]
Mitigation Strategies:
-
Hydrolytic Degradation: The amide-like linkage between the benzoic acid and pyridazine rings could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[8]
-
Troubleshooting Steps:
-
Confirm pH-Dependency: Run a stability study at three different pH points (e.g., pH 3, 7, and 9) at a controlled temperature.
-
Analytical Monitoring: Use a stability-indicating HPLC method to monitor the appearance of degradation products over time.[9]
-
Identify Optimal pH: Determine the pH at which the rate of degradation is lowest. Typically, a pH range of 4-8 is optimal for minimizing hydrolysis of many drug-like molecules.
-
-
-
Oxidative Degradation: The electron-rich aromatic rings and the secondary amine are potential sites for oxidation, which can be catalyzed by trace metals, dissolved oxygen, or exposure to peroxides.
-
Protocol for Minimizing Oxidation:
-
Use High-Purity Solvents: Ensure solvents are fresh and free of peroxides.
-
De-gas Buffers: Sparge aqueous buffers with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.
-
Add Antioxidants: If oxidation is still suspected, consider adding antioxidants to the formulation. Common choices include:
-
Ascorbic acid (for aqueous systems)
-
Butylated hydroxytoluene (BHT) (for organic systems)
-
-
Use Chelating Agents: To sequester catalytic metal ions, add a small amount of ethylenediaminetetraacetic acid (EDTA) (~0.01-0.1%) to your buffer.[10]
-
-
-
Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, particularly in the UV spectrum.[11][12] Energy from light can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules.
-
Best Practices for Preventing Photodegradation:
-
Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[13][14]
-
Minimize exposure to ambient light during experimental procedures.
-
If photostability is a major concern, conduct a formal photostability study according to ICH Q1B guidelines, exposing the solution to a controlled light source and monitoring for degradation.[15]
-
-
Logical Flow for Investigating Degradation:
Caption: Decision tree for troubleshooting compound degradation.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is a powerful, polar aprotic solvent that readily dissolves a wide range of organic molecules. For biological assays, prepare a stock solution at 10-100 mM in DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced artifacts.
Q2: How should I store the solid compound and its solutions to ensure long-term stability?
A2:
-
Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place.[1] A desiccator at room temperature or storage in a freezer at -20°C is recommended.
-
Solutions:
-
DMSO Stock Solutions: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C, protected from light, and use within 24 hours after confirming stability in your specific buffer system.
-
Q3: My compound solution is slightly yellow. Is this a sign of degradation?
A3: While a slight yellow color can be inherent to some pyridazine derivatives in solution, it can also be an indicator of degradation or the presence of impurities.[16] To verify, you should compare the freshly prepared solution to one that has been aged or stressed (e.g., exposed to light or heat). Run an HPLC analysis on both samples. If the colored solution shows a clean chromatogram with a single major peak corresponding to the parent compound, the color is likely intrinsic. If additional peaks are present, it indicates degradation.
Q4: Can I use sonication to help dissolve the compound?
A4: Yes, gentle sonication in a water bath can be an effective method to aid dissolution, particularly for supersaturated solutions or when preparing stock solutions. However, be mindful of the heat generated during sonication. Use short bursts and allow the solution to cool to prevent potential thermal degradation. Do not sonicate for extended periods.
Q5: Are there any known incompatibilities for this compound?
A5: Avoid strong oxidizing agents, as they can degrade the molecule. Also, be cautious with highly acidic or alkaline solutions, which can promote hydrolysis.[8] When working with complex biological media, be aware that components in the media could potentially interact with the compound, affecting its stability and availability. Always run appropriate controls.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). 3-amino benzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
Acros Organics. (2010, May 17). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
-
PubMed. (n.d.). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by.... Retrieved from [Link]
-
PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]
-
ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA.... Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Retrieved from [Link]
-
Cairo University. (2013, January 11). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Retrieved from [Link]
-
PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
PubMed. (2007, April 11). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. Retrieved from [Link]
-
MDPI. (2025, October 14). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]
-
PLOS One. (n.d.). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. Retrieved from [Link]
-
Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
PubMed. (2018, September 11). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Retrieved from [Link]
-
MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]
-
Butlerov Communications. (n.d.). New chlorin e6 amide derivatives with fragments of 1,3-diaminopropane. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Retrieved from [Link]
Sources
- 1. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. ajdhs.com [ajdhs.com]
- 3. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. carlroth.com [carlroth.com]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Validation & Comparative
A Comparative Guide to the Elemental and Spectroscopic Characterization of 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Characterization in Drug Discovery
In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure, purity, and physicochemical properties is paramount. A well-characterized compound is the bedrock upon which all subsequent biological and pharmacological studies are built. Insufficient or ambiguous characterization can lead to irreproducible results, wasted resources, and ultimately, the failure of promising drug candidates. This guide focuses on a multi-pronged approach to the characterization of 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid, employing a suite of orthogonal analytical techniques to ensure a comprehensive and trustworthy data package.
Synthesis and Comparative Analysis
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route involves the condensation of 3-amino-6-methylpyridazine with 3-carboxy-benzenediazonium chloride or a related activated benzoic acid derivative. The choice of solvent and base is critical in such reactions to manage solubility and drive the reaction to completion. Isopropanol is often a suitable solvent for similar reactions.
To provide a meaningful comparison, we will contrast the analytical data of our target compound with two structurally related molecules: the readily available precursor, 3-Aminobenzoic acid , and a structurally analogous pyridazine derivative, 3-[(6-phenylamino)pyridazin-3-yl]amino]benzoic acid , for which characterization data is available in the literature.
Table 1: Comparative Elemental Analysis and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Theoretical Elemental Composition (%) |
| This compound | C₁₂H₁₁N₃O₂ | 229.24 | Not available | C: 62.88, H: 4.84, N: 18.33, O: 13.96 |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14[1] | 174-178[2] | C: 61.31, H: 5.15, N: 10.21, O: 23.33[1] |
| 3-[(6-phenylamino)pyridazin-3-yl]amino]benzoic acid | C₁₇H₁₄N₄O₂ | 318.32 | 141-142 | C: 64.14, H: 4.43, N: 17.60, O: 10.05 |
Note: As specific experimental data for this compound is not publicly available, the elemental composition is theoretical. The melting point would be determined experimentally upon synthesis.
Spectroscopic Characterization: A Multi-Technique Approach
A combination of spectroscopic methods is essential for the unequivocal structural elucidation of a novel compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Expected IR Absorptions for this compound:
-
~3400-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.
-
~3350 cm⁻¹: N-H stretch of the secondary amine.
-
~1680 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1620 cm⁻¹: C=N stretch within the pyridazine ring.
-
~1580 & ~1480 cm⁻¹: C=C stretching in the aromatic rings.
Comparative IR Data:
-
3-Aminobenzoic acid: Exhibits characteristic peaks for the primary amine (two N-H stretches around 3400-3200 cm⁻¹), the carboxylic acid O-H and C=O stretches.[1]
-
3-[(6-phenylamino)pyridazin-3-yl]amino]benzoic acid: Shows characteristic N-H, O-H, C=O, and C=N stretches, consistent with its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆):
-
~13.0 ppm (s, 1H): Carboxylic acid proton (COOH).
-
~9.5 ppm (s, 1H): Amine proton (NH).
-
~8.0-7.2 ppm (m, 6H): Aromatic protons of the benzoic acid and pyridazine rings.
-
~2.5 ppm (s, 3H): Methyl group protons (CH₃).
Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆):
-
~167 ppm: Carboxylic acid carbon (C=O).
-
~158-110 ppm: Aromatic and heteroaromatic carbons.
-
~21 ppm: Methyl carbon (CH₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Expected Mass Spectrum for this compound:
-
[M+H]⁺: 230.0924 (Calculated for C₁₂H₁₂N₃O₂⁺)
-
[M]⁺: 229.0846 (Calculated for C₁₂H₁₁N₃O₂)
The fragmentation pattern would likely involve the loss of COOH (45 Da) and subsequent cleavages of the pyridazine and benzoic acid rings.
Experimental Protocols
The following are detailed protocols for the key analytical techniques discussed.
Elemental Analysis Workflow
Caption: Workflow for Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Caption: HPLC Workflow for Purity Determination.
General Procedure for NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Conclusion
The comprehensive characterization of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. By employing a combination of elemental analysis and various spectroscopic techniques, researchers can ensure the identity, purity, and structural integrity of this novel compound. The comparative data provided herein serves as a valuable benchmark for scientists working on related pyridazine derivatives. Adherence to the detailed protocols will facilitate the generation of robust and reproducible data, which is the cornerstone of sound scientific research and successful drug development.
References
-
PubChem. (n.d.). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cairo University. (2013, January 11). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid
[1]
Executive Safety Summary
3-[(6-Methylpyridazin-3-yl)amino]benzoic acid is a functionalized aminobenzoic acid derivative commonly utilized as a pharmacophore in drug discovery (e.g., kinase inhibitors).[1] While specific toxicological data for this exact CAS entry may be limited in public repositories, its structural moieties (aminobenzoic acid core and pyridazine ring) dictate that it be handled as a Hazardous Irritant and Potential Sensitizer .
Immediate Hazard Profile (GHS Classification Proxy):
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[7]
The "State of Matter" Decision Matrix
The physical state of the chemical dictates the risk level. Solids pose inhalation risks (dust), while solutions pose permeation risks.
Figure 1: Risk Assessment Logic Flow. Identify the primary vector of exposure (Dust vs. Solvent Permeation) to select appropriate controls.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum OSHA standards, aligning with pharmaceutical "Best Practices" for intermediate handling.
| Protection Zone | Standard Operation ( < 1g ) | Scale-Up / Synthesis ( > 1g ) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff) | Benzoic acid derivatives are generally solids, but organic solvents (DMSO/MeOH) used in processing can carry the compound through thin latex.[1] Nitrile offers superior chemical resistance [1]. |
| Eye Protection | Safety Glasses (ANSI Z87.1 w/ Side Shields) | Chemical Splash Goggles (Indirect Venting) | Fine powders can bypass safety glasses via air currents. Goggles seal the ocular area against dust and splashes. |
| Respiratory | N/A (If in Fume Hood) | N95 / P100 Respirator (If working outside hood) | If weighing outside a hood is unavoidable (not recommended), a P100 is required to capture fine organic particulates. |
| Body Protection | Standard Lab Coat (100% Cotton or Poly-blend) | Tyvek® Lab Coat/Sleeves (Disposable) | Synthetic intermediates can stain and contaminate reusable fabrics. Tyvek provides a barrier against dust accumulation. |
Operational Protocols
Protocol A: Weighing & Transfer (Critical Step)
Static electricity is the primary cause of exposure during weighing of dry organic powders.
-
Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the compound. This compound is likely crystalline and prone to static fly-away.[1]
-
Transfer: Never pour from the stock bottle. Use a micro-spatula to transfer small amounts.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use. Dispose of the wipe as hazardous solid waste.
Protocol B: Solubilization
Once dissolved, the permeation risk increases significantly depending on the solvent.[1]
-
Solvent Choice: Common solvents for this class are DMSO or Methanol.
-
Glove Integrity: If using DCM (Dichloromethane) as a solvent, standard nitrile gloves degrade in <5 minutes. You must use Silver Shield™ or laminate gloves under nitrile gloves.
-
Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene, which may leach.
Emergency Response & Spill Cleanup
Scenario: You have spilled ~500mg of solid powder on the benchtop.
Figure 2: Solid Spill Response Workflow. The "Damp Paper Towel" step is critical to prevent aerosolizing the powder during cleanup.
Detailed Steps:
-
Do not blow on the powder.
-
Cover the spill gently with paper towels dampened with water (or a compatible solvent like Ethanol). This prevents dust generation.[2][3][5][6][8][9]
-
Scoop the wet material into a wide-mouth hazardous waste jar.
-
Wash the surface with a mild detergent solution (pH neutral) followed by water. Benzoic acid derivatives can precipitate in strong acids; neutral cleaning is safest.
Disposal Considerations
Adhere to RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a container labeled "Hazardous Solid Waste - Organic Contaminated Debris."
-
Liquid Waste: Solutions containing this compound must go into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated" ).
-
Container: Do not rinse the original stock bottle for recycling. Cap it and dispose of the entire bottle as hazardous waste.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). U.S. Department of Labor. [Link]1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]
-
PubChem. (2023). Compound Summary: Aminobenzoic Acid Derivatives. National Library of Medicine. [Link]1]
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. [Link]
Sources
- 1. 3-[[6-(3-Fluorophenyl)-3-pyridazinyl]amino]benzoic acid,2740636-05-7 [rovathin.com]
- 2. geneseo.edu [geneseo.edu]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Aminobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. durhamtech.edu [durhamtech.edu]
- 9. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
